2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound with a complex structure that includes a fluorophenyl group, a carbamothioyl group, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(3-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(3-Methylphenyl)carbamothioyl]carbamoyl}phenyl acetate
Uniqueness
2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
62204-58-4 |
---|---|
Molecular Formula |
C16H13FN2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-[(3-fluorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13FN2O3S/c1-10(20)22-14-8-3-2-7-13(14)15(21)19-16(23)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H2,18,19,21,23) |
InChI Key |
IEIWMWLJVWGNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.